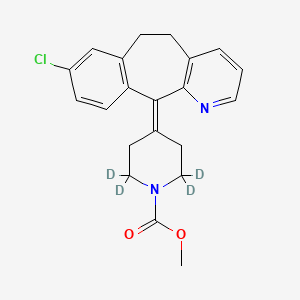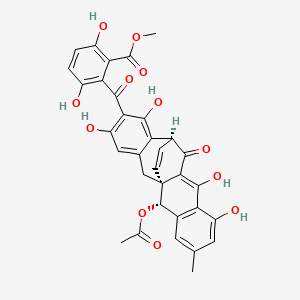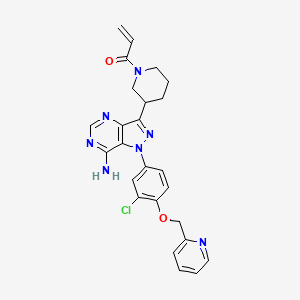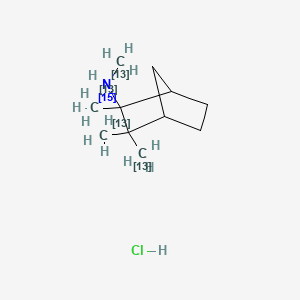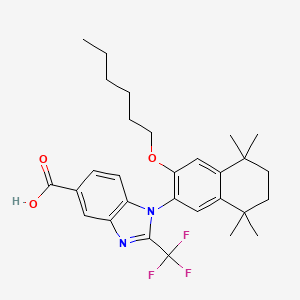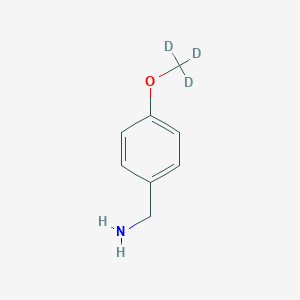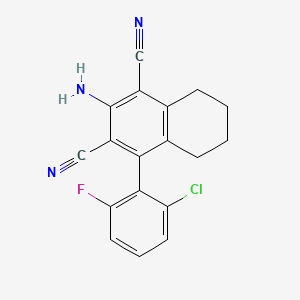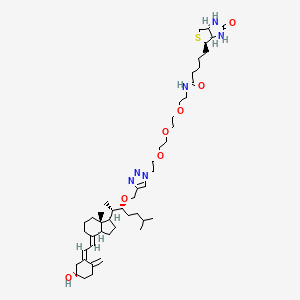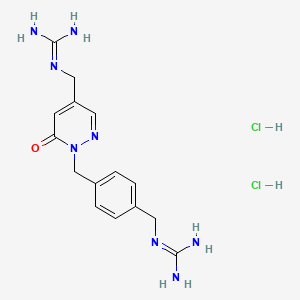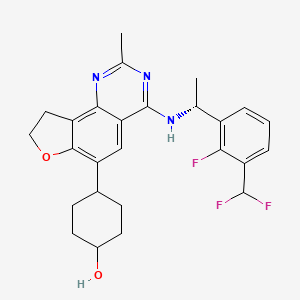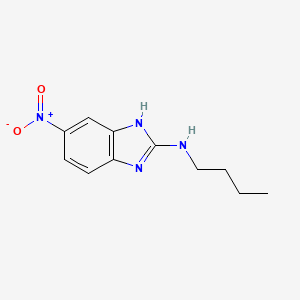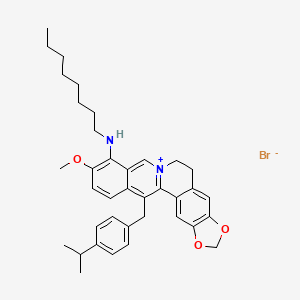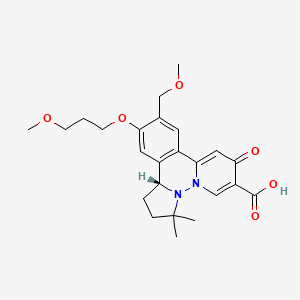
Hbv-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hbv-IN-19 is a compound that has garnered significant attention in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B is a serious liver infection caused by the hepatitis B virus, which can lead to chronic liver disease, cirrhosis, and liver cancer. The development of effective antiviral agents like this compound is crucial in the fight against this global health issue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-19 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a multi-step process that involves the formation of key intermediates. These intermediates are then subjected to various chemical reactions, such as cyclization and functional group modifications, to build the core structure.
Functional Group Modifications: Once the core structure is established, specific functional groups are introduced to enhance the compound’s antiviral activity. This may involve reactions such as alkylation, acylation, or sulfonation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and ensure the compound’s high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large-scale reactors and automated processes. The reaction conditions are optimized to maximize yield and minimize production costs. Quality control measures are implemented at various stages of the production process to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Hbv-IN-19 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of this compound.
Scientific Research Applications
Hbv-IN-19 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the molecular mechanisms of HBV infection and to identify potential targets for antiviral therapy.
Medicine: In the medical field, this compound is being explored as a potential therapeutic agent for the treatment of chronic hepatitis B. Clinical trials are underway to evaluate its safety and efficacy in patients.
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs and formulations.
Mechanism of Action
The mechanism of action of Hbv-IN-19 involves its interaction with specific molecular targets within the hepatitis B virus. This compound inhibits the replication of the virus by interfering with the viral polymerase enzyme, which is essential for the synthesis of viral DNA. By blocking this enzyme, this compound prevents the virus from replicating and spreading within the host cells. Additionally, this compound may also modulate the host immune response to enhance the clearance of the virus.
Comparison with Similar Compounds
Hbv-IN-19 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Tenofovir: Another nucleoside analog that targets the HBV polymerase and prevents viral replication.
Lamivudine: A reverse transcriptase inhibitor that is used to treat HBV and HIV infections.
This compound stands out due to its specific targeting of the viral polymerase enzyme and its potential to modulate the host immune response, making it a promising candidate for the treatment of chronic hepatitis B.
Properties
Molecular Formula |
C24H30N2O6 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(6R)-10-(methoxymethyl)-9-(3-methoxypropoxy)-3,3-dimethyl-15-oxo-1,2-diazatetracyclo[11.4.0.02,6.07,12]heptadeca-7(12),8,10,13,16-pentaene-16-carboxylic acid |
InChI |
InChI=1S/C24H30N2O6/c1-24(2)7-6-19-17-11-22(32-9-5-8-30-3)15(14-31-4)10-16(17)20-12-21(27)18(23(28)29)13-25(20)26(19)24/h10-13,19H,5-9,14H2,1-4H3,(H,28,29)/t19-/m1/s1 |
InChI Key |
DJTSTEHRSYEORJ-LJQANCHMSA-N |
Isomeric SMILES |
CC1(CC[C@H]2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C |
Canonical SMILES |
CC1(CCC2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


